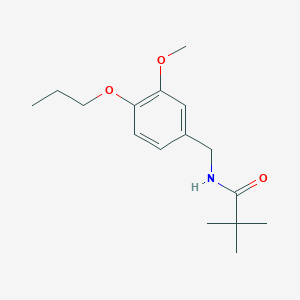
2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone, also known as CPQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPQ belongs to the class of quinazolinone derivatives and has been studied extensively for its pharmacological properties. In
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to inhibit the activity of certain cytokines that are involved in the inflammatory response. Additionally, 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone have been studied extensively. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. It has also been found to inhibit the activity of certain cytokines that are involved in the inflammatory response. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, there are also limitations to using 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been found to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been found to have low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone. One area of research is the development of more efficient synthesis methods for 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone. Another area of research is the exploration of the pharmacological properties of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone in vivo. The development of more effective delivery methods for 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone is also an area of future research. Additionally, the potential use of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone in combination with other drugs for cancer therapy is an area of research that warrants further investigation.
Synthesemethoden
2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 2-cyclopropyl-2-methyl-1,3-propanediol with phosgene to form 2-cyclopropyl-2-methyl-1,3-dioxolane-4-carbonyl chloride. This intermediate is then reacted with 2-aminobenzamide to give 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone. The synthesis of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess antitumor, anti-inflammatory, and antiviral properties. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of hepatitis C.
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-methyl-1,3-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(8-6-7-8)13-10-5-3-2-4-9(10)11(15)14-12/h2-5,8,13H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQDTTFROYFRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(difluoromethyl)-4-hydroxy-7-(3-methoxyphenyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914569.png)
![7-hydroxy-2-[(2-methylbenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914583.png)
![2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914590.png)
![2-{[(2-{[(4-hydroxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)amino]carbonyl}phenyl acetate](/img/structure/B5914594.png)
![N-[2-(4-chlorophenoxy)-1,1-dimethylethyl]acetamide](/img/structure/B5914597.png)
![2-(3,3a,4,5,6,10c-hexahydropyrrolo[3,4-c]carbazol-2(1H)-yl)-N,N-dimethylethanamine](/img/structure/B5914605.png)



![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)

![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)
![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)